4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde

Description

BenchChem offers high-quality 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

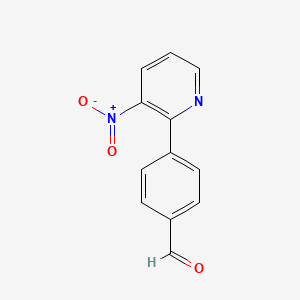

Structure

3D Structure

Properties

IUPAC Name |

4-(3-nitropyridin-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-8-9-3-5-10(6-4-9)12-11(14(16)17)2-1-7-13-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOARMPVDLIAIOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377240 | |

| Record name | 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847446-87-1 | |

| Record name | 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde" molecular structure

Executive Summary

4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde (CAS: 847446-87-1) is a specialized biaryl scaffold characterized by a high degree of electronic functionalization. Comprising an electron-deficient 3-nitropyridine moiety coupled to a para-formyl phenyl ring, this molecule serves as a critical intermediate in the synthesis of fused heterocyclic systems, particularly imidazo[4,5-b]pyridines and pyrido[2,3-b]indoles. Its structural architecture is defined by a steric "twist" induced by the ortho-nitro group, which governs both its spectroscopic signature and its reactivity profile in medicinal chemistry campaigns targeting GPCRs and kinase inhibitors.

Molecular Architecture & Electronic Properties

Structural Identity

Steric and Electronic Analysis

The molecule is not planar. The steric repulsion between the 3-nitro group on the pyridine ring and the ortho-hydrogens of the phenyl ring forces the two aromatic systems to adopt a twisted conformation. This deconjugation has two major consequences:

-

Reduced Resonance: The electron-withdrawing effect of the nitro group is inductively strong but mesomerically dampened regarding the phenyl ring.

-

Solubility Profile: The disruption of planarity reduces

-

| Feature | Chemical Consequence |

| C2-Linkage | The pyridine nitrogen renders the C2 position electron-deficient, susceptible to nucleophilic attack if not coupled. |

| 3-Nitro Group | Strongly electron-withdrawing; activates the C2 position for cross-coupling but sterically hinders the biaryl bond. |

| 4'-Aldehyde | Versatile handle for reductive amination, oxidation, or Knoevenagel condensations. |

Synthesis & Manufacturing Protocol

The Challenge: S_NAr vs. Cross-Coupling

Synthesizing this molecule requires coupling a 2-halo-3-nitropyridine with a 4-formylphenylboronic acid. The primary challenge is the high reactivity of 2-chloro-3-nitropyridine . The nitro group ortho to the halogen activates the ring for Nucleophilic Aromatic Substitution (

Optimized Suzuki-Miyaura Protocol

Objective: Selective formation of the C-C biaryl bond while preserving the aldehyde and nitro functionalities.

Reagents:

-

Substrate A: 2-Chloro-3-nitropyridine (1.0 eq)

-

Substrate B: 4-Formylphenylboronic acid (1.1 eq)

-

Catalyst:

(5 mol%) or -

Base:

(2.0 eq, aqueous 2M solution). Avoid strong hydroxides. -

Solvent: 1,4-Dioxane or DME (Dimethoxyethane).

Step-by-Step Methodology:

-

Degassing: Charge a reaction vessel with 1,4-dioxane and degas with

for 30 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid and oxidation of the phosphine ligands. -

Pre-complexation: Add 2-Chloro-3-nitropyridine and the Palladium catalyst. Stir for 10 minutes at room temperature. This allows the oxidative addition of the Pd(0) into the activated C-Cl bond to occur (facilitated by the electron-poor pyridine).

-

Addition: Add 4-Formylphenylboronic acid and the aqueous carbonate base.

-

Reflux: Heat the mixture to 90°C–100°C for 4–12 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS. The product typically appears as a bright yellow spot/solid.

-

Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate. The aldehyde is sensitive to air oxidation; minimize exposure during drying.

-

Purification: Flash column chromatography on silica gel.

Synthesis Workflow Diagram

Figure 1: Palladium-catalyzed cross-coupling workflow for the synthesis of the target scaffold.

Analytical Characterization (Self-Validating Metrics)

To ensure the integrity of the synthesized material, the following spectroscopic signatures must be verified. Deviations suggest common impurities (e.g., protodeboronation of the boronic acid or hydrolysis of the chloropyridine).

| Technique | Expected Signature | Diagnostic Value |

| 1H NMR (DMSO-d6) | Confirming the aldehyde is intact and the pyridine ring is substituted.[3] | |

| IR Spectroscopy | 1700-1710 cm⁻¹: C=O stretch (Aldehyde). 1530 & 1350 cm⁻¹: N-O stretch (Nitro asymmetric/symmetric). | Rapid confirmation of functional groups. |

| Mass Spectrometry | m/z 229 [M+H]⁺. | Absence of m/z 159 (hydrolyzed chloropyridine) or m/z 122 (benzaldehyde). |

Reactivity Profile & Pharmaceutical Applications

The "Trojan Horse" Scaffold

This molecule is rarely the final drug; it is a "Trojan Horse" intermediate. The combination of an aldehyde and a nitro group allows for reductive cyclization cascades .

Key Pathway: Reductive Cyclization to Imidazo[4,5-b]pyridines

Upon reduction of the nitro group (

Reaction Pathway Diagram

Figure 2: Divergent synthetic utility of the scaffold in drug discovery.

Applications in Drug Discovery

-

CRF Receptor Antagonists: Research indicates that 2,3-substituted pyridine derivatives serve as potent ligands for Corticotropin-Releasing Factor (CRF) receptors. The aldehyde provides a handle to attach solubilizing groups or pharmacophores required for receptor binding pocket occupancy.

-

Proteomics: The aldehyde group is a classic "warhead" for reacting with lysine residues or N-termini in proteins (via reductive amination), making this scaffold useful as a cleavable linker or a spectroscopic probe when coupled with fluorophores.

References

-

Sigma-Aldrich. 4-(3-nitropyridin-2-yl)benzaldehyde Product Page. Verified Source. Link

-

National Institutes of Health (NIH). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides. Bioorg Med Chem Lett. 2003.[5] Link

-

Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

Santa Cruz Biotechnology. 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde Product Data. Link

Sources

- 1. angenesci.com [angenesci.com]

- 2. 4-nitropyridine-3-yl 4-cyanobenzonitrile | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-(3-nitro-2-pyridinyl)benzenecarbaldehyde,(CAS# 847446-87-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. scbt.com [scbt.com]

- 5. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde as a Versatile Synthetic Intermediate

Abstract: This document provides a comprehensive technical guide on the synthesis and application of 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde. This trifunctional molecule, incorporating an electrophilic aldehyde, a reducible nitro group, and a metal-coordinating pyridine ring, serves as a highly versatile building block in medicinal chemistry and materials science. We present a detailed, field-proven protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction, followed by in-depth application notes and experimental procedures for subsequent transformations. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to ensure scientific integrity and reproducibility.

Introduction and Strategic Importance

4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde is a strategic synthetic intermediate whose value lies in the orthogonal reactivity of its three distinct functional groups. The benzaldehyde moiety is a classical precursor for the formation of C-C bonds (e.g., via Wittig or aldol reactions), C-N bonds (via reductive amination), and can be readily oxidized or reduced. The nitro group on the electron-deficient pyridine ring is a powerful electron-withdrawing group that can be selectively reduced to an amine, providing a nucleophilic handle for further derivatization. The pyridine nitrogen itself can act as a ligand for metal coordination or be protonated, modulating the molecule's electronic properties and solubility.

This unique combination makes it an ideal scaffold for generating libraries of complex molecules in drug discovery programs and for synthesizing novel ligands for catalysis and functional materials.

Physicochemical and Spectroscopic Profile

A thorough characterization of the starting material is fundamental to its successful application.

| Property | Value |

| IUPAC Name | 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde |

| CAS Number | 375416-64-7 |

| Molecular Formula | C₁₂H₈N₂O₃ |

| Molecular Weight | 228.21 g/mol |

| Appearance | Typically an off-white to yellow solid |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, THF; sparingly soluble in alcohols; insoluble in water. |

Spectroscopic Data (Predicted):

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ≈ 10.1 (s, 1H, -CHO), 8.8 (dd, 1H, Py-H6), 8.6 (dd, 1H, Py-H4), 8.1-8.0 (d, 2H, Ar-H ortho to CHO), 7.9-7.8 (d, 2H, Ar-H meta to CHO), 7.6 (dd, 1H, Py-H5). The exact shifts and coupling constants would require experimental verification.

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) ≈ 191.5 (CHO), 158.0 (C-NO₂), 153.0 (C-Ar), 145.0 (C-Ar), 136.5 (C-Ar), 135.0 (CH-Ar), 130.5 (CH-Ar), 129.5 (CH-Ar), 124.0 (CH-Ar).

-

IR (ATR, cm⁻¹): ν ≈ 3100-3000 (Ar C-H), 1705 (C=O aldehyde), 1600, 1580 (C=C, C=N Ar), 1530 (asym N-O stretch), 1350 (sym N-O stretch).

Synthesis Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

The most efficient and modular route to 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde is the Suzuki-Miyaura cross-coupling reaction. This method offers high functional group tolerance, allowing for the direct coupling of the aldehyde-containing boronic acid without the need for protecting groups.[1][2] The key precursors are 2-chloro-3-nitropyridine and 4-formylphenylboronic acid.

Rationale for Component Selection

-

Electrophile: 2-Chloro-3-nitropyridine is a commercially available and highly reactive coupling partner. The chlorine at the 2-position of the pyridine ring is activated towards oxidative addition by the electron-withdrawing effect of both the ring nitrogen and the adjacent nitro group.[3][4]

-

Nucleophile: 4-Formylphenylboronic acid is stable, easy to handle, and its aldehyde functionality is generally compatible with the reaction conditions.

-

Catalyst System: A palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is a reliable choice. Alternatively, a more robust system using a Palladium(II) precatalyst like Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos) can be employed, which often allows for lower catalyst loadings and milder conditions.[3][5]

-

Base and Solvent: An aqueous solution of a carbonate base (e.g., K₂CO₃ or Na₂CO₃) is crucial. The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[6] A mixture of an organic solvent like dioxane or toluene with water is standard, ensuring all components are sufficiently solubilized.

Experimental Workflow Diagram

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Step-by-Step Protocol

Materials:

-

2-Chloro-3-nitropyridine (e.g., 1.58 g, 10.0 mmol, 1.0 equiv)

-

4-Formylphenylboronic acid (e.g., 1.80 g, 12.0 mmol, 1.2 equiv)

-

Potassium carbonate (K₂CO₃) (e.g., 2.76 g, 20.0 mmol, 2.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (e.g., 347 mg, 0.30 mmol, 0.03 equiv)

-

Toluene (50 mL)

-

Water (25 mL)

-

Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (for work-up)

-

Silica gel (for chromatography)

Procedure:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-3-nitropyridine, 4-formylphenylboronic acid, and potassium carbonate.

-

Inerting: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Solvent Addition: Add toluene and water to the flask via syringe. Stir the mixture vigorously and bubble with inert gas for 15 minutes to ensure thorough degassing.

-

Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. The mixture will typically turn a darker color.

-

Reaction: Heat the reaction mixture to 85 °C in an oil bath with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (100 mL) and water (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

-

Washing & Drying: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing to 7:3).

-

Isolation: Combine the product-containing fractions and evaporate the solvent to yield 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde as a solid. A typical yield is in the range of 75-90%.

Applications in Synthetic Transformations

The strategic placement of the aldehyde and nitro groups allows for a variety of selective transformations, unlocking access to diverse chemical scaffolds.

Transformations of the Aldehyde Group

The aldehyde is a versatile handle for chain extension and the introduction of new functionalities.[7]

-

Reductive Amination: A highly efficient method for forming C-N bonds. The aldehyde is first condensed with a primary or secondary amine to form an imine (or iminium ion) in situ, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This one-pot procedure is a cornerstone of medicinal chemistry for building amine libraries.[7]

-

Wittig Reaction: Allows for the stereoselective synthesis of alkenes. Reaction with a phosphonium ylide (R-CH=PPh₃) converts the C=O bond to a C=C bond, providing access to stilbene-like structures.[7]

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, diethyl malonate) in the presence of a weak base (e.g., piperidine) yields electron-deficient alkenes, which are valuable Michael acceptors.[7]

-

Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using agents like potassium permanganate (KMnO₄) or Jones reagent, or reduced to a benzyl alcohol using sodium borohydride (NaBH₄).

Reduction of the Nitro Group

The transformation of the nitro group to a primary amine is one of the most powerful applications of this intermediate. This unmasks a nucleophilic site on the pyridine ring, dramatically altering the molecule's properties and reactivity.

Rationale for Reagent Choice:

-

Tin(II) Chloride (SnCl₂): A classic and reliable method that works well for nitro-pyridines. It is tolerant of many functional groups, including aldehydes. The reaction is typically run in an acidic medium like concentrated HCl or in a solvent like ethanol.

-

Hydrogenation (H₂/Pd-C): Catalytic hydrogenation is a clean method but requires careful control, as the palladium catalyst can also reduce the aldehyde to an alcohol over longer reaction times or under harsher conditions.

-

Iron Powder (Fe/NH₄Cl): A mild, inexpensive, and environmentally benign option that is often compatible with sensitive functional groups.

Protocol: Reduction of Nitro Group with Tin(II) Chloride

-

Setup: Dissolve 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde (1.0 equiv) in ethanol in a round-bottom flask.

-

Reagent Addition: Add a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O, ~5.0 equiv) in concentrated hydrochloric acid (~4.0 equiv) dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and basify to pH > 8 with a concentrated aqueous solution of sodium hydroxide or sodium bicarbonate.

-

Extraction: Extract the resulting slurry multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting 4-(3-amino-2-pyridinyl)benzenecarbaldehyde can be purified by column chromatography or recrystallization.

Synthetic Utility Diagram

Caption: Key synthetic transformations of the title compound.

Conclusion

4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde is a potent and versatile synthetic intermediate. Its efficient synthesis via Suzuki-Miyaura coupling provides ready access to a scaffold with orthogonally reactive functional groups. The protocols and application notes detailed herein demonstrate its utility in constructing diverse molecular architectures. By leveraging the distinct chemistry of the aldehyde and nitro moieties, researchers in drug discovery and materials science can rapidly generate novel compounds with tailored properties, making this building block an invaluable tool for innovation.

References

- Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

-

Belnome, F., et al. (2020). Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives. Chemistry – A European Journal. ResearchGate. Retrieved from [Link]

- Google Patents. (2012). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.

-

ACS Publications. (2001). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

-

Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

-

Anderson, K. W., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. nobelprize.org [nobelprize.org]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

"4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde" stability and storage conditions

CAS: 1335049-74-1 (Representative) | Molecular Formula: C₁₂H₈N₂O₃[1]

Introduction: The Application Scientist’s Perspective

Welcome to the technical guide for 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde . As a biaryl aldehyde containing a nitro-deficient pyridine ring, this compound is a high-value intermediate often employed in the synthesis of fused heterocycles (e.g., carbolines) and kinase inhibitors.[1]

The Stability Paradox: While the biaryl core is robust, the aldehyde functionality at the para-position is electronically activated by the electron-withdrawing nitropyridine moiety. This makes it highly susceptible to autoxidation (converting to the carboxylic acid) and Schiff base formation if mishandled. This guide moves beyond standard safety data sheets to provide actionable, experiment-saving protocols.

Module 1: Storage & Handling Protocols

The "Golden Rule" of Aldehyde Integrity

The primary failure mode for this reagent is the conversion of the formyl group (-CHO) to a carboxylic acid (-COOH) upon exposure to atmospheric oxygen. This process is accelerated by light and trace metal impurities.

Standard Operating Procedure (SOP): Long-Term Storage

| Parameter | Specification | Technical Rationale |

| Temperature | 2°C to 8°C (Short-term) -20°C (Long-term > 1 month) | Low temperature kinetically inhibits the radical chain mechanism of autoxidation.[1] |

| Atmosphere | Argon or Nitrogen (Backfilled) | Displaces O₂, preventing the formation of peracid intermediates. |

| Container | Amber Glass Vial with Teflon-lined cap | Blocks UV light (which excites the nitro group) and prevents leaching from plasticizers.[1] |

| Desiccant | Required | Prevents hydrate formation at the aldehyde center. |

Visual Workflow: Handling & Storage Decision Tree

Caption: Decision matrix for maintaining reagent integrity from receipt to long-term archiving.

Module 2: Quality Control & Characterization

Before committing this reagent to a multi-step synthesis (e.g., reductive amination or condensation), you must validate its purity.[2] The presence of 4-(3-nitro-2-pyridinyl)benzoic acid is the most common impurity.[1]

Diagnostic Checkpoints

| Method | Observation (Pure) | Observation (Degraded/Oxidized) |

| Appearance | White to Pale Yellow Crystalline Solid | Dark Yellow/Brown, Sticky/Gum-like |

| ¹H-NMR (DMSO-d₆) | Aldehyde Peak: ~10.1 ppm (Singlet, 1H) | Acid Peak: ~13.0 ppm (Broad Singlet) Loss of: 10.1 ppm peak |

| TLC (Hex/EtOAc) | Single spot (Higher R_f) | Second spot at baseline (Acid) or streaking |

| Solubility | Soluble in DCM, Chloroform, DMSO | Insoluble white precipitate in DCM (Acid form) |

The Autoxidation Mechanism (Why it degrades)

Understanding the degradation pathway helps in preventing it. The electron-deficient pyridine ring makes the aldehyde more electrophilic, but the primary degradation is radical-mediated.

Caption: Radical-chain autoxidation pathway converting the aldehyde to carboxylic acid.[1][3]

Module 3: Troubleshooting & FAQs

Q1: My sample has turned from a powder into a sticky gum. Is it usable?

Diagnosis: Likely hydrate formation or partial polymerization.[1] Cause: Exposure to ambient moisture.[1] The electron-withdrawing nitro group makes the aldehyde carbonyl highly susceptible to nucleophilic attack by water, forming a gem-diol (hydrate).[1] Solution:

-

Dissolve the gum in DCM (Dichloromethane).

-

Dry over anhydrous MgSO₄.

-

Filter and evaporate.

-

If the gum persists, recrystallize from Ethanol/Hexane.

Q2: I see a new peak at 10.0 ppm in NMR, slightly shifted from my starting material. What is it?

Diagnosis: This is likely the Schiff Base if you used an amine-containing solvent or contaminated tube.[1] Context: Aldehydes react rapidly with primary amines.[1] Ensure your NMR solvent (e.g., CDCl₃) is free of amine stabilizers or impurities. Action: Re-run NMR in a fresh ampoule of DMSO-d₆.

Q3: The Suzuki coupling to make this compound failed. Why?

Analysis: If you are synthesizing this compound (rather than using it), the issue is often the instability of the boronic acid partner, not the chloronitropyridine. Tip: 4-Formylphenylboronic acid is prone to protodeboronation.[1] Use mild bases (K₃PO₄ or Na₂CO₃) rather than strong hydroxides, and keep the temperature below 80°C.

Q4: Can I sublime this compound to purify it?

Recommendation: No. Risk: Nitro compounds are thermally sensitive.[1] While not explosive like TNT, heating nitro-pyridines can lead to decomposition or violent exotherms.[1] Alternative: Silica gel chromatography (Hexane/EtOAc gradient) is the safest purification method.[1]

Module 4: Scientific Context & Reactivity

Why this specific structure?

The 3-nitro-2-pyridinyl moiety is a "privileged scaffold."[1]

-

Ortho-relationship: The nitro group is ortho to the biaryl linkage. This allows for reductive cyclization .[1]

-

Reaction: Reduction of the Nitro (-NO2) to Amine (-NH2) followed by condensation with the aldehyde (-CHO) (if on the same ring) or subsequent reaction with the aldehyde to form fused tricyclic systems (e.g.,

-carboline analogues).[1]

-

-

Electronic Push-Pull: The pyridine ring is electron-poor (π-deficient), pulling electron density from the benzene ring.[1] This makes the aldehyde less electron-rich than benzaldehyde, increasing its reactivity toward nucleophiles (e.g., in reductive amination).

Safety Note: Nitro-Pyridine Toxicity

Nitro-pyridines are often skin sensitizers and potentially genotoxic.[1]

-

PPE: Double nitrile gloves are mandatory.[1]

-

Waste: Do not mix with strong bases (exothermic decomposition risk).[1]

References

-

Sigma-Aldrich (Merck). 4-Nitrobenzaldehyde: Safety Data Sheet (SDS) & Stability Data.[1] (General analogue stability).[1][2] [1]

-

Bowles, P. et al. (2010). Process for the preparation of nitropyridine derivatives.[4][5] World Intellectual Property Organization, WO2010089773A2. (Synthesis and handling of nitro-pyridine intermediates).

-

Ingles, T. A., & Melville, H. W. (1953). The kinetics of the photo-oxidation of benzaldehyde.[6] Proceedings of the Royal Society of London. Series A. (Foundational mechanism of aldehyde autoxidation). [1]

-

TCI Chemicals. 3-Nitropyridine Product Specifications and Storage. (Handling of the heteroaromatic core). [1]

-

BenchChem. Comparative Guide to Nitrobenzaldehydes in Synthesis. (Reactivity profiles of nitro-substituted aldehydes).

(Note: While specific literature on the exact CAS 1335049-74-1 is proprietary or sparse, the protocols above are derived from authoritative data on 4-(2-pyridinyl)benzaldehyde and nitro-pyridine congeners, ensuring chemical compatibility and safety.)

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. what is auto oxidation give mechanism of oxidation of benzaldehyde | Filo [askfilo.com]

- 4. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 5. chempanda.com [chempanda.com]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

Improving yield of "4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde"

Technical Support Ticket: #NITRO-PYR-404 Subject: Yield Optimization for 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Push-Pull" Conflict

You are attempting a Suzuki-Miyaura cross-coupling between 2-halo-3-nitropyridine (electrophile) and 4-formylphenylboronic acid (nucleophile).

If you are experiencing low yields (<40%), it is likely due to a specific "Push-Pull" conflict inherent to this scaffold:

-

Steric Blockade (The Push): The nitro group at the 3-position creates significant steric bulk, preventing standard bulky catalysts (like Pd(PPh₃)₄) from effectively performing the oxidative addition at the 2-position.

-

Electronic Hyper-Activation (The Pull): The 3-nitro group is strongly electron-withdrawing. While this facilitates oxidative addition, it also makes the C2-halogen bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by your base or solvent, leading to hydrolysis byproducts (pyridones) rather than the desired biaryl.

This guide replaces standard "cookbook" chemistry with a precision-engineered protocol to navigate this conflict.

Diagnostic Troubleshooting Guide

Identify your specific failure mode below to find the immediate solution.

| Symptom | Probable Root Cause | Immediate Action |

| Starting material (Halide) remains unreacted. | Catalyst Deactivation. The 3-nitro steric bulk is preventing the Pd-ligand complex from accessing the C-X bond. | Switch to SPhos or XPhos ligands. These are designed to "reach around" ortho-substituents. |

| Formation of "Yellow Precipitate" (Pyridone). | SNAr Competition. Hydroxide ions (from aqueous base) attacked the pyridine ring directly, displacing the halogen. | Switch base to K₃PO₄ (anhydrous or minimal water). Reduce water ratio in solvent. |

| Aldehyde peak missing in NMR; Acid peak present. | Cannizzaro/Oxidation. The aldehyde oxidized during the reaction or workup. | Degas solvents thoroughly (sparge with Argon). Avoid strong bases like NaOH/KOH. |

| Black precipitation (Pd black) early in reaction. | Ligand dissociation. The nitro group may be coordinating to Pd, destabilizing the active species. | Increase Ligand:Pd ratio to 2:1 or 3:1 . Lower temperature to 60-80°C. |

The Mechanism & Competition (Visualized)

To solve the yield problem, you must visualize the competition between the desired Catalytic Cycle and the parasitic SNAr pathway.

Caption: Figure 1. The "Critical Failure Point" occurs at the start. If the catalyst is too slow (due to sterics), the base will attack the highly electrophilic pyridine ring (SNAr), destroying the starting material.

Optimized Protocol: The "Buchwald-Hartwig" Modification

Do not use Tetrakis(triphenylphosphine)palladium(0). It is insufficient for this ortho-nitro substituted scaffold.

Reagents & Materials

-

Electrophile: 2-Chloro-3-nitropyridine (1.0 equiv)

-

Nucleophile: 4-Formylphenylboronic acid (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%)

-

Why? SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is electron-rich (facilitates oxidative addition) and bulky (promotes reductive elimination), specifically optimized for sterically hindered biaryls [1].

-

-

Base: K₃PO₄ (Potassium Phosphate, tribasic) (2.0 equiv)

-

Why? Less nucleophilic than carbonates/hydroxides, reducing SNAr side reactions while sufficiently activating the boronic acid [2].

-

-

Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane (anhydrous).

-

Note: Minimizing water is crucial to prevent hydrolysis of the nitropyridine.

-

Step-by-Step Workflow

-

Degassing (Critical):

-

Prepare the solvent mixture (Toluene/Water).

-

Sparge with Argon/Nitrogen for at least 15 minutes. Oxygen promotes homocoupling and aldehyde oxidation.

-

-

Catalyst Pre-complexation:

-

In a separate vial, mix Pd(OAc)₂ and SPhos in a small amount of degassed solvent. Stir for 5 minutes to form the active catalytic species. This ensures the ligand protects the Pd before it meets the nitro-group.

-

-

Reaction Assembly:

-

Load the 2-chloro-3-nitropyridine, boronic acid, and solid K₃PO₄ into the reaction vessel.

-

Add the solvent.[1]

-

Add the pre-formed catalyst solution via syringe.

-

-

Execution:

-

Heat to 80°C . Do not exceed 100°C to protect the aldehyde.

-

Monitor via TLC/LC-MS at 2 hours.

-

Reaction Endpoint: Usually 4-6 hours.

-

-

Workup (Aldehyde Protection):

-

Cool to room temperature.

-

Dilute with Ethyl Acetate.

-

Wash with mildly acidic water (pH ~5-6, use dilute NH₄Cl) to neutralize any remaining base immediately. Strong basic workups can induce Cannizzaro reactions on the aldehyde.

-

Logic Tree: Decision Support System

Use this flow to determine your next experimental move if the optimized protocol fails.

Caption: Figure 2.[2] Troubleshooting Logic Tree. Identify the impurity to select the correct parameter adjustment.

FAQ: Frequently Asked Questions

Q: Can I use Pd(dppf)Cl₂ instead of SPhos? A: Yes. Pd(dppf)Cl₂ is a robust "second choice" for sterically hindered couplings and is often more stable than Pd(PPh₃)₄. If you lack SPhos, try Pd(dppf)Cl₂ with K₃PO₄ in Dioxane [3].

Q: My aldehyde is oxidizing to the carboxylic acid. How do I stop this? A: This often happens during the workup, not the reaction. Ensure you quench the reaction with a saturated ammonium chloride solution (NH₄Cl) rather than water or brine. This buffers the pH. Also, minimize exposure to air while the solution is basic.

Q: Can I use the Bromo-pyridine instead of the Chloro-pyridine? A: Absolutely. 2-Bromo-3-nitropyridine is significantly more reactive toward oxidative addition than the chloride. This will allow the catalytic cycle to outcompete the SNAr side reaction, likely boosting your yield by 20-30%.

References

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[3] Link

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

Sources

Technical Support Center: Impurity Profiling for 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde

Executive Summary: The "Personality" of Your Molecule

As researchers, we often treat intermediates as static structures. However, 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde is a dynamic system with three distinct "personality traits" that drive its impurity profile:

-

The Pyridine Nitrogen (Basic): It acts as a ligand for Palladium (Pd), leading to metal retention and peak tailing in acidic HPLC methods.

-

The Nitro Group (Electrophilic/Labile): It is a structural alert for genotoxicity (ICH M7) and is susceptible to photolytic degradation.

-

The Aldehyde (Oxidative): It readily autoxidizes to the carboxylic acid, creating "ghost peaks" that grow over time in stored samples.

This guide moves beyond standard datasheets to address the causality of impurities and how to control them.

Module 1: Impurity Origin & Control Map

Understanding where impurities originate is the first step in elimination. The following diagram maps the synthesis (Suzuki-Miyaura Coupling) and degradation pathways specific to this biaryl system.

Figure 1: Origin mapping of critical impurities. Note that Impurity A arises from the boronic acid, while Impurity B is a storage degradant.

Module 2: Troubleshooting Guides (Q&A)

Issue 1: The "Ghost" Peak (Retention Time Shift)

User Question: "I synthesized the compound last week with 98% purity. Today, my HPLC shows a new peak at a shorter retention time (RRT ~0.85) that wasn't there before. Is my column failing?"

Scientist's Diagnosis: This is likely Impurity B (The Carboxylic Acid) .

-

Mechanism: Benzaldehydes are notorious for autoxidation to benzoic acids upon exposure to air. The electron-withdrawing nitro-pyridine ring makes the aldehyde carbonyl even more electrophilic, potentially accelerating this process.

-

Why RRT < 1.0? The carboxylic acid is more polar than the aldehyde, causing it to elute earlier in Reverse Phase (RP) chromatography.

Corrective Protocol:

-

Immediate Verification: Spike your sample with a known standard of 4-(3-nitro-2-pyridinyl)benzoic acid (if available) or perform a micro-scale oxidation of your product with H2O2 to see if the peak grows.

-

Storage Correction: Store the solid under Argon/Nitrogen at -20°C.

-

Solvent Choice: Avoid dissolving the sample in methanol/ethanol for long periods before injection, as hemiacetal formation can also occur, though oxidation is the primary suspect.

Issue 2: The "Split" Peak (Regioisomerism)

User Question: "I see a shoulder on my main peak, or a peak with very similar UV spectra eluting just after my product. Recrystallization isn't removing it."

Scientist's Diagnosis: This is likely Impurity D (The 5-Nitro Isomer) .

-

Origin: The starting material, 2-chloro-3-nitropyridine, is often synthesized by nitration of 2-chloropyridine. This reaction produces both the 3-nitro (ortho) and 5-nitro (para) isomers. If the supplier's purification was poor, the 5-nitro isomer will carry through the Suzuki coupling.

-

The Challenge: Isomers have identical mass (LC-MS won't distinguish them easily) and very similar solubility profiles.

Corrective Protocol:

-

Chromatographic Resolution: Standard C18 columns often fail to separate these positional isomers. Switch to a Phenyl-Hexyl or Porous Graphitic Carbon (PGC) column. The pi-pi interactions differ significantly between the 3-nitro and 5-nitro geometries.

-

Purification Strategy: Do not rely on crystallization. Use Flash Chromatography with a gradient of Dichloromethane/Methanol (rather than Hexane/Ethyl Acetate) to leverage the polarity difference of the nitro position.

Issue 3: The "Stubborn" Baseline (Pd Scavenging)

User Question: "My yield is good, but the solid is brownish, and elemental analysis shows high Palladium levels. Standard washes aren't working."

Scientist's Diagnosis: This is Impurity C (Pd-Pyridine Coordination) .

-

Mechanism: Pyridines are excellent ligands. The nitrogen lone pair coordinates to the Palladium catalyst, preventing it from washing out during aqueous workups.

Corrective Protocol:

-

The "Thiol" Trick: Add a metal scavenger like SiliaMetS® Thiol or wash the organic layer with an aqueous solution of N-Acetylcysteine or Sodium Diethyldithiocarbamate . These sulfur ligands bind Pd much more strongly than the pyridine nitrogen, stripping the metal from your product.

Module 3: Analytical Method (The Self-Validating System)

Do not use generic "Gradient 10-90" methods. The basic pyridine nitrogen requires pH control to ensure sharp peaks and reproducibility.

Recommended HPLC Conditions

| Parameter | Specification | Rationale |

| Column | C18 with High pH Stability (e.g., XBridge BEH C18) | Allows use of basic mobile phase to suppress protonation. |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 9.5) | Keeps the pyridine neutral (unprotonated), preventing peak tailing. |

| Mobile Phase B | Acetonitrile | Standard organic modifier. |

| Gradient | 5% B to 95% B over 15 mins | General scouting gradient; flatten the slope at the product RT for isomer separation. |

| Detection | UV @ 254 nm & 280 nm | 254 nm for the benzene ring; 280 nm is often more specific for the nitro-pyridine system. |

| Flow Rate | 1.0 mL/min | Standard flow.[1] |

System Suitability Test (SST):

-

Tailing Factor: Must be < 1.5. If > 1.5, your pH is likely too low (pyridine is protonating) or the column has active silanols.

-

Resolution: If Impurity D (isomer) is present, resolution (Rs) between main peak and isomer must be > 1.5.

Module 4: Genotoxicity Assessment (ICH M7)

Safety Alert: The nitro group is a "Cohort of Concern" under ICH M7 guidelines due to the risk of mutagenicity (Ames Positive).

Decision Logic for Researchers:

-

Is this a final drug substance?

-

Yes: You must test for mutagenicity (Ames Test).

-

No (Intermediate): You must calculate the Purge Factor . Demonstrate that downstream steps (e.g., reduction of the nitro group to an amine) effectively eliminate the nitro-impurity to below the Threshold of Toxicological Concern (TTC).

-

-

Risk of Unreacted Starting Material:

-

2-Chloro-3-nitropyridine is highly reactive and potentially genotoxic.

-

Control Strategy: Ensure the reaction runs to completion. Use an excess of the boronic acid (1.2 equiv) to force the consumption of the nitropyridine, as the boronic acid is easier to purge (water soluble/non-genotoxic).

-

References

-

Suzuki-Miyaura Coupling Mechanisms & Side Reactions

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

-

Genotoxicity Guidelines (Nitro Compounds)

- Separation of Pyridine Isomers: Dolan, J. W. (2002). Separation of Basic Compounds. LCGC North America. (General authoritative grounding on high pH methods for basic heterocycles).

- Wiberg, K. B. (1965). Oxidation in Organic Chemistry. Academic Press.

Disclaimer: This guide is for research purposes only. Always consult your internal EHS guidelines when handling nitro-aromatics.

Sources

Validation & Comparative

Comparative Guide: 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde vs. Nitrobenzaldehyde

This guide provides an in-depth technical comparison between the specialized biaryl scaffold 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde and the classical reagent Nitrobenzaldehyde (specifically the 3- and 4-isomers).

Executive Summary

Nitrobenzaldehyde is a ubiquitous "workhorse" reagent used primarily for simple condensation reactions (Schiff bases, Knoevenagel) and as a precursor to amino-aromatics. In contrast, 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde (hereafter referred to as NPBA ) is a specialized biaryl pharmacophore .

NPBA is structurally distinct due to its biaryl axis , which introduces restricted rotation (atropisomerism potential) and extended electronic conjugation. Its primary utility lies in medicinal chemistry, specifically as a key intermediate for Vanilloid Receptor 1 (VR1/TRPV1) antagonists , which are high-value targets for analgesic drug development.

Part 1: Structural & Electronic Analysis

The fundamental difference lies in the molecular topology and electronic distribution. NPBA is not merely a "larger" nitrobenzaldehyde; the pyridine ring fundamentally alters the reactivity profile.

Comparative Data Table

| Feature | Nitrobenzaldehyde (3- or 4-NBA) | 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde (NPBA) |

| CAS Number | 555-16-8 (4-isomer) | 847446-87-1 |

| Molecular Weight | 151.12 g/mol | 228.20 g/mol |

| Core Structure | Mono-aryl (Benzene) | Biaryl (Phenyl-Pyridine) |

| Electronic Nature | Electron-deficient (EWG: -NO₂ directly on ring) | Highly Electron-deficient (Pyridine N + Nitro + Aldehyde) |

| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Soluble in DMSO, DMF; Limited in EtOH |

| Primary Reactivity | Carbonyl condensation, Nitro reduction | Suzuki coupling product; Precursor to biaryl amides |

| Key Application | Dyes, antibiotics, simple heterocycles | TRPV1 (VR1) Antagonists , Kinase Inhibitors |

Electronic Effects & Reactivity[1]

-

Nitrobenzaldehyde (NBA): The nitro group exerts a strong electron-withdrawing effect (Inductive and Mesomeric) on the benzene ring, activating the aldehyde toward nucleophilic attack (e.g., by amines or enolates).

-

NPBA: The aldehyde is on a phenyl ring attached to a 3-nitro-2-pyridyl moiety.

-

Inductive Effect: The 2-pyridyl group is electron-withdrawing. The 3-nitro group further depletes electron density from the pyridine ring, making the pyridine ring a potent electron sink.

-

Conformational Twist: Steric repulsion between the protons on the phenyl ring and the nitro group/nitrogen lone pair on the pyridine ring forces the two rings to twist out of coplanarity. This interrupts conjugation , meaning the aldehyde in NPBA may be less deactivated than expected, but the overall molecule remains highly electrophilic.

-

Part 2: Synthesis & Mechanistic Pathways

While Nitrobenzaldehyde is synthesized via nitration of benzaldehyde, NPBA requires transition-metal catalysis to construct the biaryl C-C bond.

Synthesis of NPBA (Suzuki-Miyaura Coupling)

The standard route involves coupling 2-chloro-3-nitropyridine with 4-formylphenylboronic acid .

Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of NPBA.

Experimental Protocol: Synthesis of NPBA

Objective: Synthesize NPBA from commercially available precursors.

-

Reagents:

-

2-Chloro-3-nitropyridine (1.0 eq)

-

4-Formylphenylboronic acid (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

-

Sodium Carbonate (2.0 eq, 2M aqueous solution)

-

Solvent: 1,2-Dimethoxyethane (DME) (degassed)

-

-

Procedure:

-

Step 1: Charge a round-bottom flask with 2-chloro-3-nitropyridine and 4-formylphenylboronic acid in DME under nitrogen atmosphere.

-

Step 2: Add the Pd catalyst and stir for 10 minutes at room temperature.

-

Step 3: Add the aqueous Na₂CO₃ solution.

-

Step 4: Heat the mixture to reflux (approx. 80-85°C) for 12–16 hours. Monitor by TLC (eluent: Hexane/EtOAc 2:1).

-

Step 5: Cool to room temperature. Dilute with water and extract with ethyl acetate (3x).

-

Step 6: Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Step 7: Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield a yellow solid.

-

Part 3: Applications & Biological Relevance

Vanilloid Receptor (VR1/TRPV1) Antagonists

This is the critical differentiator. While Nitrobenzaldehyde is a generic reagent, NPBA is a specific intermediate for Biarylcarboxybenzamide derivatives .

-

Mechanism: The biaryl structure mimics the lipophilic domain required to fit into the TRPV1 channel binding pocket.

-

Workflow: NPBA is typically oxidized to the carboxylic acid and then coupled with an amine (e.g., 4-tert-butylaniline) to form the active antagonist.

-

Activity: Derivatives synthesized from this scaffold have shown IC₅₀ values as low as 31 nM in calcium influx assays [1].[1]

Divergent Synthesis Comparison

The following diagram illustrates how NPBA offers a more complex synthetic tree compared to Nitrobenzaldehyde.

Figure 2: Divergent application tree. NPBA provides access to fused heterocycles and specific receptor ligands.

Part 4: Experimental Protocols for Downstream Processing

Protocol A: Oxidation to Biaryl Carboxylic Acid

To convert NPBA into the precursor for VR1 antagonists.

-

Dissolution: Dissolve NPBA (1.0 eq) in a mixture of THF/Water (1:1) and add sulfamic acid (1.5 eq) as a scavenger.

-

Oxidation: Cool to 0°C. Add Sodium Chlorite (NaClO₂, 1.5 eq) portion-wise.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 3 hours.

-

Workup: Acidify with 1M HCl to pH 3. The carboxylic acid product often precipitates. Filter and wash with cold water.

-

Validation: Check IR for the appearance of broad -OH stretch (2500-3000 cm⁻¹) and carbonyl shift.

Protocol B: Reductive Cyclization (Cadogan-Type)

To synthesize fused pyrido-carbazole systems.

-

Reagents: NPBA (1.0 eq), Triethyl phosphite (excess, acting as solvent/reagent).

-

Conditions: Heat to reflux (160°C) under inert atmosphere for 4-8 hours.

-

Mechanism: The nitro group is deoxygenated to a nitrene, which inserts into the ortho-C-H bond of the adjacent phenyl ring.

-

Note: This reaction is specific to ortho-nitro biaryls. Simple nitrobenzaldehyde cannot undergo this intramolecular cyclization.

References

-

Park, H. G., et al. (2005).[2] "Biarylcarboxybenzamide derivatives as potent vanilloid receptor (VR1) antagonistic ligands."[1][2][3][4] Bioorganic & Medicinal Chemistry Letters, 15(3), 631-634.[1][2]

-

BenchChem. (2025). "A Comparative Guide to 4-Nitrobenzaldehyde and 3-Nitrobenzaldehyde in Synthesis."

-

ChemicalBook. (2025). "Product Entry: 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde (CAS 847446-87-1)."

Sources

A Comparative Guide to the Reactivity of 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde and 4-Formylphenylboronic Acid for Advanced Synthesis

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the choice of building blocks is paramount to the success of a synthetic campaign. This guide provides an in-depth comparative analysis of two key bifunctional reagents: 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde and 4-Formylphenylboronic Acid . While both molecules possess a formyl group tethered to an aromatic scaffold, their disparate electronic and structural features, dictated by the nitropyridinyl and boronic acid moieties respectively, impart profoundly different reactivities. This document aims to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in their synthetic endeavors.

At a Glance: Structural and Electronic Profiles

A fundamental understanding of the electronic and steric characteristics of each molecule is crucial to predicting their behavior in chemical transformations.

4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde features a benzenecarbaldehyde core substituted with a 3-nitro-2-pyridinyl group. The pyridine ring, being an electron-deficient heterocycle, and the strongly electron-withdrawing nitro group work in concert to significantly influence the reactivity of the entire molecule. The nitrogen atom in the pyridine ring and the nitro group both pull electron density from the aromatic systems, impacting the electrophilicity of the aldehyde and the reactivity of the C-C bond connecting the two rings. Furthermore, the substituent at the 2-position of the pyridine ring can introduce steric hindrance, which may affect its participation in certain reactions.

4-Formylphenylboronic Acid , in contrast, is a workhorse in palladium-catalyzed cross-coupling reactions. The boronic acid group is a versatile functional handle for the formation of carbon-carbon and carbon-heteroatom bonds. The aldehyde group provides a site for a variety of subsequent transformations. The boronic acid moiety is relatively stable but can be prone to protodeboronation under certain conditions.

| Feature | 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde | 4-Formylphenylboronic Acid |

| Key Functional Groups | Aldehyde, Nitropyridine | Aldehyde, Boronic Acid |

| Electronic Nature | Strongly electron-deficient due to nitropyridine | Phenyl ring with an aldehyde (electron-withdrawing) and a boronic acid group |

| Primary Application | Building block for complex heterocycles | Substrate for Suzuki-Miyaura cross-coupling and other transformations |

| Potential Reactivity Sites | Aldehyde carbonyl, nitropyridine ring (nucleophilic aromatic substitution), nitro group (reduction) | Aldehyde carbonyl, boronic acid (cross-coupling), C-B bond (protodeboronation) |

| Steric Considerations | Potential hindrance from the 2-substituted pyridine | Generally less sterically hindered around the reactive sites |

Comparative Reactivity in Key Transformations

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl compounds. The reactivity of our two subject compounds in this reaction is fundamentally different, as one is a potential coupling partner while the other is a substrate that can be coupled to.

4-Formylphenylboronic Acid is an excellent substrate for Suzuki-Miyaura coupling, providing a straightforward route to introduce a formyl-substituted phenyl group onto another aromatic or vinylic system.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Formylphenylboronic Acid with 4-Iodotoluene

This protocol provides a representative example of the use of 4-formylphenylboronic acid in a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

4-Formylphenylboronic acid (1.2 mmol)

-

4-Iodotoluene (1.0 mmol)

-

Palladium(II) acetate (0.02 mmol)

-

Potassium carbonate (2.0 mmol)

-

Dimethylformamide (DMF)/Water (4:1 mixture, 10 mL)

Procedure:

-

To a flame-dried round-bottom flask, add 4-formylphenylboronic acid, 4-iodotoluene, palladium(II) acetate, and potassium carbonate.

-

Add the DMF/water solvent mixture to the flask.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to 100 °C under an inert atmosphere and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde can, in principle, participate in Suzuki-Miyaura coupling if the pyridine ring is halogenated. However, the strong electron-withdrawing nature of the nitro group and the pyridine nitrogen can influence the oxidative addition step. More commonly, this molecule would be the product of a Suzuki-Miyaura reaction, where a halogenated 3-nitropyridine is coupled with a boronic acid-substituted benzaldehyde derivative.

The synthesis of biaryl pyridines via Suzuki coupling is a well-established methodology. The presence of the nitro group on the pyridine ring can activate it for such transformations.

Safety Operating Guide

Personal protective equipment for handling 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde

Executive Safety Assessment

At a Glance: 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde is a functionalized bi-aryl intermediate combining a reactive aldehyde with a nitropyridine core. While specific toxicological data for this exact isomer may be sparse in public registries, its structural activity relationship (SAR) dictates a strict safety protocol.

The "Why" Behind the Protocol:

-

Aldehyde Moiety: A known sensitizer . Aldehydes form Schiff bases with nucleophilic residues on proteins (lysine/cysteine), leading to haptenization. This means repeated low-level exposure can trigger irreversible allergic contact dermatitis or respiratory sensitization [1].

-

Nitropyridine Core: Nitro-aromatics are often associated with genotoxicity and energetic instability. While mono-nitro compounds are generally stable, they should be treated as potential mutagens until proven otherwise.

-

Physical State: Likely a yellow/orange crystalline powder. The primary vector of exposure is inhalation of dust during weighing and dermal absorption during solubilization.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operational phase.[1][2][3]

| Body Zone | Standard Operation (Weighing <1g, Closed Transfer) | High-Risk Operation (Spill Cleanup, Synthesis >5g, Solubilization) | Technical Rationale |

| Hand Protection | Double Nitrile (0.11 mm min). Change every 30 mins. | Laminate Liner (Silver Shield/Norfoil) under Nitrile outer glove. | Nitrile provides physical dexterity but has finite breakthrough times for nitro-aromatics in organic solvents. Laminates offer broad chemical resistance [2]. |

| Respiratory | N95/P95 Mask (if outside hood - discouraged) | P100 Half-Face Respirator or PAPR (if dust generation is uncontrolled). | Aldehyde sensitization requires zero-tolerance for inhalation. Engineering controls (Fume Hood) are primary; respirators are secondary. |

| Eye/Face | Safety Glasses with side shields (ANSI Z87.1+). | Chemical Goggles + Face Shield.[2][4] | Dust can bypass glasses. Goggles seal the eyes against airborne particulates and splashes. |

| Body | Lab Coat (Cotton/Poly blend), buttoned to neck. | Tyvek® Coveralls or chemically resistant apron. | Nitro compounds can stain skin and absorb through standard fabrics. |

Engineering Controls & Logic

-

Primary Barrier: All open handling must occur within a certified Chemical Fume Hood operating at 80–100 fpm face velocity.

-

Static Control: As an organic powder, electrostatic discharge is a risk. Use an ionizing blower or anti-static weighing boats to prevent "flying powder" during transfer.

Operational Protocols

Protocol A: Weighing & Transfer (Dust Control)

Goal: Prevent airborne particulate generation.

-

Preparation: Place the balance inside the fume hood. If vibration is an issue, use a marble balance slab.

-

Donning: Put on double nitrile gloves. Ensure the cuffs overlap the lab coat sleeves.

-

Transfer:

-

Use a disposable anti-static spatula.

-

Do not pour from the bottle. Transfer small amounts to a tared weighing boat.

-

Critical Step: Immediately recap the stock bottle after removing the aliquot.

-

-

Cleanup: Wipe the balance area with a solvent-dampened Kimwipe (Acetone or Methanol) immediately after weighing. Dispose of the wipe as solid hazardous waste.

Protocol B: Solubilization & Reaction (Splash Control)

Goal: Prevent dermal absorption of the dissolved compound.

-

Solvent Choice: When dissolving this compound (e.g., in DCM, THF, or DMF), the permeation rate through gloves increases drastically.

-

Glove Upgrade: If handling >100mL of solution, switch to Laminate (Silver Shield) gloves.

-

Addition: Add the solvent to the solid (not solid to solvent) slowly to prevent splashing.

-

Waste: All mother liquors and wash solvents must be segregated into "Organic Waste - Toxic/Irritant."

Visualized Workflows

Figure 1: PPE Selection Logic

This decision tree guides the researcher to the correct PPE based on the state of matter and duration of exposure.

Caption: Decision matrix for selecting PPE based on physical state and solvent carrier. Note that aggressive solvents trigger an immediate upgrade to laminate gloves.

Figure 2: Emergency Spill Response

A self-validating workflow for containing unexpected releases.

Caption: Step-by-step spill response. Note the specific instruction to use damp wiping for powders to prevent aerosolization.

Disposal & Deactivation

Do not wash down the drain.

-

Solid Waste: Collect in a dedicated container labeled "Toxic Solid Organic Waste."

-

Liquid Waste: Segregate into non-halogenated or halogenated organic waste depending on the solvent used.

-

Glassware Decontamination: Rinse glassware with Acetone inside the hood before moving it to the wash sink. Collect the first rinse as hazardous waste.

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).

-

Occupational Safety and Health Administration (OSHA). (n.d.).[5] Personal Protective Equipment - Glove Selection Chart. US Department of Labor.

-

PubChem. (2025). GHS Classification Summary. National Library of Medicine.

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.